Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate
Description
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate is a protected amino ester characterized by a tert-butoxycarbonyl (Boc) group on the amine moiety and an ethyl ester at the carboxyl terminus. Its structure combines a branched aliphatic chain (4-methylpentanoate backbone) with orthogonal protecting groups, making it a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development. The Boc group ensures amine protection during multi-step reactions, while the ethyl ester enhances solubility and facilitates deprotection under mild conditions .
Properties
IUPAC Name |
ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKFNECEGBXXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The amine group of 4-amino-4-methylpentanoic acid is protected using di-tert-butyl dicarbonate ((Boc)₂O) under mildly basic conditions. Triethylamine (Et₃N) is commonly employed as a base to scavenge the generated acid, driving the reaction to completion. A mixed solvent system of acetone and water (2:1 v/v) is optimal for solubilizing both the amino acid and (Boc)₂O, facilitating efficient coupling.
Key Parameters:
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Temperature: 0–40°C (room temperature preferred for practicality).
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Reaction Time: 0.5–4 hours (shorter times at higher temperatures).
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Molar Ratios: A slight excess of (Boc)₂O (1.1–1.2 equivalents) ensures complete protection.
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of (Boc)₂O, forming a carbamate intermediate. Et₃N neutralizes the released CO₂, preventing reversibility.
Solvent Systems and Base Selection
Comparative studies highlight the impact of solvent polarity on reaction efficiency. Acetone-water mixtures (2:1) achieve yields >90% for Boc protection of analogous amino acids, outperforming pure acetone or THF. Alternative bases like N-methylmorpholine (NMM) show comparable efficacy but are less cost-effective than Et₃N.
Table 1: Optimization of Boc Protection Conditions
| Solvent Ratio (Acetone:Water) | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2:1 | Et₃N | 25 | 93 |
| 1:1 | Et₃N | 25 | 85 |
| 10:1 | Et₃N | 0 | 60 |
| 2:1 | NMM | 25 | 91 |
Esterification of the Carboxylic Acid Group
Following Boc protection, the carboxylic acid moiety of 4-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid is esterified to yield the ethyl ester. This step is typically conducted under acidic conditions to protonate the carbonyl oxygen, enhancing electrophilicity.
Acid-Catalyzed Fischer Esterification
Fischer esterification employs ethanol in excess as both the solvent and nucleophile, with concentrated sulfuric acid (H₂SO₄) as the catalyst. The reaction is refluxed to overcome thermodynamic reversibility.
Key Parameters:
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Catalyst Concentration: 1–5 mol% H₂SO₄.
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Reflux Duration: 12–24 hours.
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Workup: Neutralization with NaHCO₃, followed by extraction with ethyl acetate.
Mechanistic Insight:
Protonation of the carboxylic acid activates the carbonyl, enabling nucleophilic attack by ethanol. The tetrahedral intermediate collapses, releasing water and regenerating the catalyst.
Alternative Esterification Methods
Steglich Esterification:
For acid-sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) offer a milder alternative. However, this method is cost-prohibitive for large-scale synthesis.
Microwave-Assisted Esterification:
Reducing reaction times to 1–2 hours, microwave irradiation at 100°C enhances kinetics without compromising yield (85–90%).
Table 2: Esterification Methods Comparison
| Method | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer | H₂SO₄ | 24 | 88 |
| Steglich | DCC/DMAP | 4 | 92 |
| Microwave-Assisted | H₂SO₄ | 1.5 | 87 |
Comparative Analysis of Synthetic Routes
Sequential vs. Convergent Approaches
Sequential Route (Protection → Esterification):
Convergent Route (Simultaneous Protection/Esterification):
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Challenges: Base-mediated side reactions (e.g., ester saponification).
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Feasibility: Limited to substrates with robust ester groups.
Scalability and Industrial Adaptations
Industrial production favors continuous flow reactors for Boc protection, achieving 95% conversion in <30 minutes. Esterification is conducted in batch reactors with in-situ water removal (e.g., molecular sieves) to shift equilibrium.
Industrial-Scale Production Considerations
Cost-Effectiveness
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(Boc)₂O Cost: ~$50/kg (bulk pricing).
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Solvent Recovery: Acetone is distilled and reused, reducing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the Boc group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate serves as a versatile building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance biological activity, making it valuable in drug development.
Prodrug Development
The compound functions as a prodrug , which means it can be metabolized into an active form that exhibits pharmacological effects. This property is particularly useful in designing drugs that require activation within the body to minimize side effects and improve efficacy .
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role in synthesizing analogs that inhibit specific enzymes, such as cysteine proteases. These inhibitors are crucial for developing treatments for diseases like Chagas disease, where proteases play a significant role in the pathogen's lifecycle .
Synthetic Applications
This compound is utilized in various synthetic pathways to create complex molecules.
Chiral Building Blocks
The compound is employed as a chiral building block in the synthesis of amino acids and other chiral compounds. Its ability to introduce chirality is essential for creating enantiomerically pure substances used in pharmaceuticals .
Synthesis of Polycyclic Compounds
Research has demonstrated its utility in synthesizing polycyclic compounds that have potential applications as TLR (Toll-like receptor) antagonists, which are useful in treating immune disorders .
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Backbone Modifications
a) Ethyl 3-((tert-Butoxycarbonyl)amino)-4-methylpentanoate
- Structure : Differs in the Boc-protected amine position (C3 vs. C4).
- Synthesis : Prepared via a photocatalyzed reaction with 56% yield, lower than analogs due to steric challenges in regioselective protection .
- Key Difference : The shifted Boc group alters steric and electronic properties, influencing reactivity in subsequent coupling reactions.
b) Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxobutanoate
- Structure : Features a ketone group at C3, replacing the methyl branch.
- Applications : The α-ketoester moiety enables participation in nucleophilic additions, unlike the saturated backbone of the target compound.
- Reactivity: Higher electrophilicity at C3 due to the ketone, making it suitable for synthesizing β-amino alcohols .
Nitrogen Substituent Variations
a) Ethyl 4-(N-Methyl-N-(tert-butoxycarbonyl)amino)pentanoate
Aromatic Analogs
a) Ethyl 4-((tert-Butoxycarbonyl)amino)benzoate
- Structure : Replaces the aliphatic chain with a benzene ring.
- Applications: Used in UV-absorbing materials and as a monomer for polyamides. The aromatic ring introduces rigidity and π-π stacking interactions absent in the aliphatic target compound .
- Synthesis: Direct esterification of Boc-protected 4-aminobenzoic acid, achieving >98% purity .
b) Methyl 4-[1-(Boc-amino)ethyl]benzoate
- Structure : Features a chiral center (C1 of the ethyl group) adjacent to the aromatic ring.
- Utility: The stereochemistry enables asymmetric catalysis applications, contrasting with the non-chiral aliphatic target compound .
Amino Acid Derivatives
a) (S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic Acid
- Structure : Hydrolyzed ethyl ester to carboxylic acid.
- Role : Direct precursor for solid-phase peptide synthesis (SPPS). The carboxylic acid allows activation for amide bond formation, unlike the ester-protected target compound .
b) (S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic Acid
Comparative Data Table
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for Ethyl 4-((tert-butoxycarbonyl)amino)-4-methylpentanoate?
- Methodology : The compound is synthesized via coupling reactions involving Boc-protected amines. For example, a Boc-aminopiperidine derivative can be coupled with a chiral triflate ester intermediate under standard peptide coupling conditions. Purification is achieved using column chromatography (SiO₂, eluent: EtOAc/hexane 1:9 v/v), yielding the product with ~59% efficiency .
- Key Considerations : Ensure anhydrous conditions to prevent Boc-group hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in 1:9 EtOAc/hexane).
Q. Which analytical techniques confirm the structural integrity of the compound?
- Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR in chloroform-d confirm backbone structure and Boc-group presence. Key signals include δ 1.43 ppm (Boc tert-butyl group) and δ 4.12 ppm (ethyl ester protons) .
- Mass Spectrometry : MALDI-TOF (m/z [M+Na]⁺: 395.2507 observed vs. 395.2522 calculated) validates molecular weight .
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.
Advanced Research Questions
Q. How can chiral purity be maintained during synthesis?
- Chiral Resolution : Employ chiral triflate esters (e.g., (S)-2c in ) to preserve stereochemistry. Monitor optical rotation ([α]²⁰D = +19.4° in MeOH) to verify enantiomeric excess .
- Troubleshooting : If racemization occurs, optimize reaction temperature (≤0°C for acid-sensitive intermediates) and avoid prolonged exposure to basic conditions.
Q. What strategies prevent Boc-group deprotection during downstream reactions?
- Protection/Deprotection Balance : Use mild acids (e.g., 10% citric acid) for workup instead of strong acids like TFA. Avoid nucleophilic reagents (e.g., amines) that could prematurely cleave the Boc group.
- Validation : Confirm Boc stability via FT-IR (absence of N-H stretch at ~3400 cm⁻¹ post-reaction).
Q. How should discrepancies in NMR data be interpreted?
- Case Study : Observed δ 1.32 ppm (s, 6H) in corresponds to two methyl groups adjacent to the amino center. Deviations from literature values may arise from solvent effects (e.g., chloroform-d vs. DMSO-d6) or impurities. Cross-validate with ¹³C NMR (e.g., δ 78.84 ppm for Boc carbonyl) .
- Resolution : Re-crystallize the compound (e.g., from EtOAc/hexane) to eliminate impurities and reacquire spectra.
Methodological Notes
- Purification : For scale-up, replace column chromatography with preparative HPLC (C18 column, 70:30 hexane/EtOAc) to improve yield .
- Storage : Store at -20°C under nitrogen to prevent ester hydrolysis or Boc-group degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
